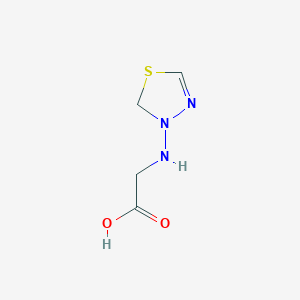
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a thiadiazole ring attached to an aminoacetic acid moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid, typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification and characterization using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Electrophiles or nucleophiles; reactions can be conducted under mild to moderate conditions, depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds with potential biological activities .
Scientific Research Applications
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid involves its interaction with biological targets such as enzymes and DNA. The compound’s thiadiazole ring can form strong interactions with biomolecules, leading to inhibition of enzyme activity or disruption of DNA function . These interactions are facilitated by the presence of the =N-C-S- moiety and the aromaticity of the thiadiazole ring, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound of the class, known for its diverse biological activities.
2-Amino-1,3,4-thiadiazole: A derivative with similar biological properties but different reactivity.
5-Methyl-1,3,4-thiadiazole: Another derivative with unique chemical and biological properties.
Uniqueness
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is unique due to the presence of the aminoacetic acid moiety, which enhances its solubility and reactivity compared to other thiadiazole derivatives. This structural feature allows for more versatile applications in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
14364-44-4 |
|---|---|
Molecular Formula |
C4H5N3O2S |
Molecular Weight |
159.163 |
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylamino)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c8-3(9)1-5-4-7-6-2-10-4/h2H,1H2,(H,5,7)(H,8,9) |
InChI Key |
NQOAZWZMRWKGIC-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NCC(=O)O |
Synonyms |
Glycine, N-1,3,4-thiadiazolyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















